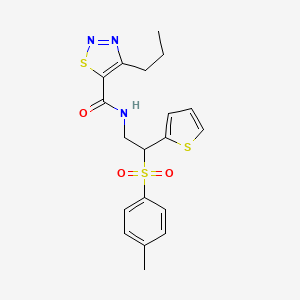
4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S3 and its molecular weight is 435.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential as an antitumor agent and other pharmacological properties based on recent research findings.
Structure and Synthesis
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step chemical reactions, including the formation of the thiadiazole ring followed by functionalization to introduce the propyl and tosyl groups. Recent advancements in synthetic methodologies have allowed for the efficient production of such derivatives with enhanced biological profiles.
Antitumor Activity
Research indicates that thiadiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A-549 | 8.03 ± 0.5 |
These findings suggest that structural modifications in thiadiazole derivatives can enhance their cytotoxic effects against specific cancer types .
The mechanisms underlying the antitumor activity of thiadiazole derivatives include:
- Inhibition of Kinases : Compounds like this compound may inhibit key kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, further inhibiting tumor growth .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thiadiazole derivatives is crucial for their therapeutic application. Studies have indicated that these compounds generally possess favorable absorption and distribution characteristics in vivo. However, toxicity assessments are essential to ensure safety during clinical application.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that various thiadiazole derivatives exhibit cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutic agents .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding interactions between thiadiazole derivatives and target proteins involved in tumorigenesis. These studies help elucidate the structure-activity relationships (SAR) and guide further modifications for improved efficacy .
属性
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-3-5-15-18(27-22-21-15)19(23)20-12-17(16-6-4-11-26-16)28(24,25)14-9-7-13(2)8-10-14/h4,6-11,17H,3,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMLBYLNKJCMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














